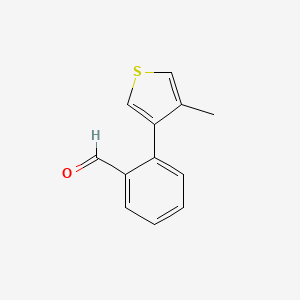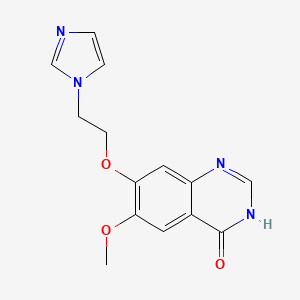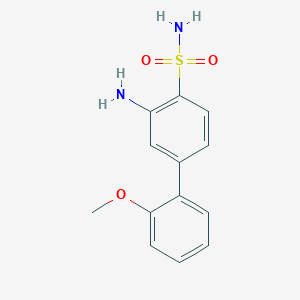![molecular formula C17H13F3N2O2 B8338010 ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate](/img/structure/B8338010.png)
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate
Vue d'ensemble
Description
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The pyridine and indole moieties are then coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-trifluoromethylpyrid-2-yl)-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
5-(5-trifluoromethylpyrid-2-yl)-1H-indole: Similar structure but lacks the carboxylic acid and ethyl ester groups.
5-(5-trifluoromethylpyrid-2-yl)-1H-indole-2-carboxamide: Similar structure but has a carboxamide group instead of the ethyl ester.
Uniqueness
The presence of the ethyl ester group in ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate enhances its solubility and bioavailability compared to its analogs. This makes it a more attractive candidate for drug development and other applications where solubility is a critical factor.
Propriétés
Formule moléculaire |
C17H13F3N2O2 |
|---|---|
Poids moléculaire |
334.29 g/mol |
Nom IUPAC |
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-24-16(23)15-8-11-7-10(3-5-14(11)22-15)13-6-4-12(9-21-13)17(18,19)20/h3-9,22H,2H2,1H3 |
Clé InChI |
UVXRLSUFNBXKEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Amino-2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8337946.png)
![3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8337949.png)
![5-isopropenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8337954.png)
![Tert-butyl 4-[4-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B8337958.png)
![3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid](/img/structure/B8337975.png)



![1-[(6-Methoxypyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B8338011.png)
![3-[2-(3-Hydroxy-prop-1-ynyl)-thiophen-3-yl]-propionitrile](/img/structure/B8338025.png)

![Benzonitrile, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-5-formyl-](/img/structure/B8338034.png)
